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molecular formula C10H13NO2 B3043225 Methyl 4-(ethylamino)benzoate CAS No. 79663-14-2

Methyl 4-(ethylamino)benzoate

Cat. No. B3043225
M. Wt: 179.22 g/mol
InChI Key: QNRGFOGJMSRYIH-UHFFFAOYSA-N
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Patent
US08344038B2

Procedure details

A mixture of 25.0 g (0.165 mol) 4-aminobenzoic acid methyl ester, 21.75 mL (0.165 mol) of diethyl sulfate and 30 mL (0.174 mol) of diisopropyl ethyl amine was heated to 120° C. for 1 hour. The reaction was exothermic and the temperature rose to 140° C. The mixture was allowed to cool down to room temperature and 100 mL of water was added. 4-(ethylamino)benzoic acid methyl ester crystallized over night, was isolated by filtration, washed 3 times with water and dried. The crude 4-(ethylamino)benzoic acid methyl ester was recrystallized from methanol. 14.44 g of 4-(ethylamino)benzoic acid methyl ester was isolated (m.p. 132-135° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.S(OCC)(O[CH2:16][CH3:17])(=O)=O.C(N(C(C)C)CC)(C)C>O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:16][CH3:17])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N)=O
Name
Quantity
21.75 mL
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 140° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
4-(ethylamino)benzoic acid methyl ester crystallized over night
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude 4-(ethylamino)benzoic acid methyl ester was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)NCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.44 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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